Tetrahydro-2,5-dimethyl-2H-pyranmethanol

Description

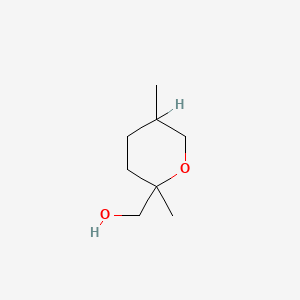

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dimethyloxan-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-7-3-4-8(2,6-9)10-5-7/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQJGDGEKXRYBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(OC1)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80968831 | |

| Record name | (2,5-Dimethyloxan-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54004-46-5 | |

| Record name | Tetrahydro-2,5-dimethyl-2H-pyran-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54004-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-2,5-dimethyl-2H-pyranmethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054004465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyranmethanol,5-dimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71441 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,5-Dimethyloxan-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-2,5-dimethyl-2H-pyranmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Studies of Tetrahydro 2,5 Dimethyl 2h Pyranmethanol

Reaction Profiles Characteristic of Alcohol and Ether Functionalities in Tetrahydro-2,5-dimethyl-2H-pyranmethanol

The chemical reactivity of this compound is characterized by the independent and sometimes concerted reactions of its primary alcohol and tetrahydropyran (B127337) ether functionalities.

The primary alcohol group (-CH₂OH) is susceptible to a range of transformations common to alcohols. One of the most significant reactions is oxidation . Depending on the oxidizing agent and reaction conditions, primary alcohols can be oxidized to aldehydes or further to carboxylic acids. libretexts.orggeeksforgeeks.org For instance, the use of mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would be expected to yield the corresponding aldehyde, (2,5-dimethyl-tetrahydro-pyran-2-yl)-formaldehyde. chemistrysteps.com Conversely, strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) would likely lead to the formation of 2,5-dimethyl-tetrahydro-pyran-2-carboxylic acid. chemistrysteps.com

Another key reaction of the primary alcohol is esterification . In the presence of a carboxylic acid and an acid catalyst, this compound can form an ester. This is a reversible reaction, and the equilibrium can be shifted towards the product by removing water. sparkl.me

Furthermore, the alcohol functionality can undergo dehydration under acidic conditions at elevated temperatures to form an alkene, although the specifics of this reaction would be influenced by the adjacent cyclic ether. lumenlearning.comlibretexts.org It can also be converted to an alkyl halide through reaction with hydrogen halides via an Sₙ2 mechanism. libretexts.org

The tetrahydropyran ring constitutes a cyclic ether. Ethers are generally unreactive but can undergo acid-catalyzed cleavage . pressbooks.pub In the presence of strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), the ether C-O bond can be broken. masterorganicchemistry.com The reaction is initiated by the protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com The subsequent nucleophilic attack by the halide ion would lead to the opening of the tetrahydropyran ring, resulting in a halo-alcohol derivative. The regioselectivity of the cleavage would depend on the stability of the resulting carbocation or the steric hindrance at the carbon atoms adjacent to the ether oxygen. pressbooks.pubfiveable.me

Table 1: Predicted Reaction Products of this compound

| Reactant(s) | Conditions | Functional Group Involved | Predicted Major Product |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | Mild oxidation | Primary Alcohol | (2,5-dimethyl-tetrahydro-pyran-2-yl)-formaldehyde |

| Potassium Permanganate (KMnO₄) | Strong oxidation | Primary Alcohol | 2,5-dimethyl-tetrahydro-pyran-2-carboxylic acid |

| Acetic Acid, H⁺ catalyst | Esterification | Primary Alcohol | (2,5-dimethyl-tetrahydro-pyran-2-yl)methyl acetate |

| Concentrated H₂SO₄, Heat | Dehydration | Primary Alcohol | 2-methyl-5-(prop-1-en-2-yl)tetrahydro-2H-pyran |

| Hydroiodic Acid (HI) | Acid-catalyzed cleavage | Ether | 5-iodo-2,5-dimethyl-hexan-1-ol |

Investigation of Reaction Kinetics and Thermodynamics

The thermodynamics of esterification are characterized by a nearly thermoneutral to slightly exothermic enthalpy change (ΔH°), with reported values around -3 ± 2 kJ/mol for the Fischer esterification of fatty acids. ucr.ac.cr The reaction is reversible, and the equilibrium constant is influenced by temperature. acs.org

For the acid-catalyzed cleavage of ethers , the reaction kinetics are dependent on the stability of the carbocation intermediate that can be formed. fiveable.me For a cyclic ether like tetrahydropyran, the reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack. The rate of this reaction is influenced by the concentration of the acid and the nucleophile.

Table 2: Representative Thermodynamic and Kinetic Data for Analogous Reactions

| Reaction Type | Analogous System | Parameter | Value |

|---|---|---|---|

| Esterification (Uncatalyzed) | Lactic acid + Butanol | Activation Energy (Ea) | 13,190 cal/mol njit.edu |

| Esterification (Catalyzed) | Lactic acid + Butanol | Activation Energy (Ea) | 13,580 cal/mol njit.edu |

| Esterification | Palm fatty acids + Alcohols | Enthalpy of Reaction (ΔH°) | -3 ± 2 kJ/mol ucr.ac.cr |

| Esterification | Acetic acid + Isopropyl alcohol | Equilibrium Constant (Ka) at 333.15 K | 23.315 acs.org |

Catalytic Transformations Involving this compound

Acid catalysis plays a crucial role in several transformations of this compound. As mentioned, esterification of the primary alcohol with a carboxylic acid is typically catalyzed by a strong acid like sulfuric acid. sparkl.me

The dehydration of the alcohol to form an alkene is also an acid-catalyzed process, generally requiring elevated temperatures. lumenlearning.comlibretexts.org

The most significant acid-catalyzed reaction for the ether functionality is ring-opening cleavage . Strong acids like HBr and HI can cleave the tetrahydropyran ring. pressbooks.pub The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. masterorganicchemistry.com Lewis acids, such as zinc chloride, can also catalyze the cleavage of tetrahydropyrans by acid chlorides. acs.org The use of a Lewis acid can facilitate the ring-opening under milder conditions compared to Brønsted acids. mdpi.com In some instances, acid-catalyzed cyclization reactions of tetrahydropyranyl ether derivatives can lead to the formation of other cyclic ether structures. rsc.org

Transition metal catalysts are widely employed for the oxidation of primary alcohols. rsc.org Various transition metals, including palladium, ruthenium, and copper, have been shown to be effective catalysts for the aerobic oxidation of alcohols. rsc.orgacs.org For instance, a heterogeneous catalyst composed of palladium, bismuth, and tellurium on activated carbon has been reported to be highly effective for the oxidation of a diverse range of primary alcohols to carboxylic acids. acs.org Similarly, iron phthalocyanine (B1677752) has been used as a catalyst for the oxidation of primary alcohols to aldehydes using tert-butyl hydroperoxide as the oxidant. google.com These catalytic systems offer greener alternatives to traditional stoichiometric oxidizing agents. acsgcipr.org

Biocatalysis offers a highly selective and environmentally benign approach to the transformation of alcohols. Lipases are commonly used enzymes for the esterification of primary alcohols. nih.gov For example, Candida rugosa lipase (B570770) has been used for the synthesis of flavor esters. nih.gov The use of immobilized enzymes can facilitate catalyst recovery and reuse. nih.gov

Alcohol dehydrogenases (ADHs) and alcohol oxidases are prominent biocatalysts for the selective oxidation of primary alcohols to aldehydes or carboxylic acids. mdpi.comacsgcipr.org The choice of enzyme and reaction conditions can control the extent of oxidation. mdpi.com For instance, using an isolated ADH can selectively produce the aldehyde, while a whole-cell system containing both ADHs and aldehyde dehydrogenases can lead to the carboxylic acid. acsgcipr.org Biocatalytic reduction of carboxylic acids to primary alcohols is also possible using whole-cell systems. polimi.it

Elucidation of Reaction Mechanisms for this compound

The reaction mechanisms for the transformations of this compound are based on the well-established principles of organic chemistry for its constituent functional groups.

The oxidation of the primary alcohol typically proceeds via the formation of a chromate (B82759) ester when using chromium-based reagents. libretexts.org This is followed by an elimination step to form the carbon-oxygen double bond. masterorganicchemistry.com With other oxidizing agents, the mechanism may involve hydride abstraction. mdpi.com

The acid-catalyzed esterification follows the Fischer esterification mechanism. This involves the protonation of the carboxylic acid, making it more electrophilic for the nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.

The acid-catalyzed cleavage of the tetrahydropyran ether is initiated by the protonation of the ether oxygen to form a good leaving group. masterorganicchemistry.com The subsequent step can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether and the reaction conditions. pressbooks.pub For a secondary ether like the one in the target molecule, the reaction could proceed through a mixture of both pathways. masterorganicchemistry.com The Sₙ2 pathway involves the backside attack of the nucleophile on the less sterically hindered carbon adjacent to the ether oxygen. libretexts.org The Sₙ1 pathway would involve the formation of a carbocation intermediate, which would then be attacked by the nucleophile. fiveable.me

The mechanism of transition metal-catalyzed alcohol oxidation often involves the coordination of the alcohol to the metal center, followed by a β-hydride elimination to form the aldehyde and a metal hydride species. acsgcipr.org The active catalyst is then regenerated by the oxidant. acsgcipr.org

Biocatalytic reactions proceed via highly specific enzyme-substrate interactions within the active site of the enzyme. For example, in lipase-catalyzed esterification, the alcohol attacks an acyl-enzyme intermediate.

Stereochemistry and Conformational Analysis of Tetrahydro 2,5 Dimethyl 2h Pyranmethanol

Stereoisomeric Forms and Their Separation

Tetrahydro-2,5-dimethyl-2H-pyranmethanol possesses three stereocenters, leading to the possibility of 2³ or eight stereoisomers. These stereoisomers exist as four pairs of enantiomers. The relationship between pairs that are not mirror images is diastereomeric. masterorganicchemistry.com

The separation of these stereoisomers is a significant challenge because enantiomers have identical physical properties, such as boiling point and solubility, making them inseparable by common laboratory techniques like distillation or standard chromatography. minia.edu.eg The primary strategy for separation involves converting the mixture of enantiomers into a mixture of diastereomers, which do have different physical properties and can be separated. libretexts.org

Methods for Separation:

Diastereomeric Salt Formation: Since this compound contains a hydroxyl group, it can be reacted with a chiral acid to form diastereomeric esters. libretexts.org These esters, having different physical properties, can then be separated by techniques like fractional crystallization or chromatography. minia.edu.eg Following separation, hydrolysis of the individual diastereomeric esters will yield the pure enantiomers of the alcohol. libretexts.org

Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) in a chromatography column. wikipedia.orgdiva-portal.org The enantiomers of the racemic mixture interact differently with the CSP, leading to different retention times and allowing for their separation. diva-portal.org High-performance liquid chromatography (HPLC) with a chiral column is a powerful method for both analytical and preparative-scale resolution of enantiomers. mdpi.com

Kinetic Resolution: This method involves reacting the racemic mixture with a chiral catalyst or reagent that preferentially reacts with one enantiomer over the other. This results in the unreacted starting material being enriched in one enantiomer, while the product is formed from the other.

| Separation Technique | Principle | Applicability to this compound |

|---|---|---|

| Diastereomeric Derivatization | Conversion of enantiomers into diastereomers with different physical properties. libretexts.org | The hydroxyl group can be esterified with a chiral acid (e.g., Mosher's acid) to form diastereomeric esters, separable by chromatography or crystallization. libretexts.org |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. mdpi.com | Direct separation of all eight stereoisomers is theoretically possible with the appropriate chiral column and mobile phase. |

| Enzymatic Resolution | Enzymes selectively catalyze a reaction on one enantiomer. | A lipase (B570770) could be used to selectively acylate one enantiomer, allowing for separation of the resulting ester from the unreacted enantiomer. |

Conformational Preferences of the Tetrahydropyran (B127337) Ring System

The tetrahydropyran ring, similar to cyclohexane (B81311), adopts a chair conformation to minimize angle and torsional strain. csbsju.eduyoutube.com In this conformation, substituents can occupy either axial or equatorial positions. msu.edu The rapid interconversion between the two chair forms, known as a ring flip, leads to an equilibrium between different conformers. youtube.com

For substituted tetrahydropyrans, the conformational equilibrium is influenced by the steric and electronic effects of the substituents. Generally, bulky substituents prefer to occupy the more spacious equatorial position to avoid steric clashes with axial hydrogens on the same side of the ring (1,3-diaxial interactions). msu.edu

The presence of the oxygen heteroatom in the ring introduces additional conformational effects:

Anomeric Effect: When an electronegative substituent is present at the C-2 position (adjacent to the ring oxygen), there is a tendency for this substituent to prefer the axial orientation. This counterintuitive preference is due to a stabilizing interaction between the lone pair of the ring oxygen and the antibonding orbital of the C-substituent bond.

Bond Lengths and Angles: The C-O bond is shorter than a C-C bond, which can slightly alter the geometry of the chair conformation compared to cyclohexane.

Influence of Substituents on this compound Stereochemistry

The stereochemistry of this compound is determined by the relative and absolute configurations of its three substituents: the two methyl groups at C-2 and C-5, and the hydroxymethyl group at C-2.

C-2 Substituents (Methyl and Hydroxymethyl): The geminal substitution at the C-2 position means these two groups will have a fixed relationship to each other. One will be in a sterically more demanding position than the other. Their combined bulk will significantly influence the conformational equilibrium of the ring.

The interplay of these substituents determines the most stable conformation. The molecule will adopt the chair conformation that minimizes unfavorable steric interactions. For instance, a conformation where the largest group (likely the hydroxymethyl group) and the C-5 methyl group are both equatorial would generally be favored. However, the specific stereoisomer will dictate whether such a conformation is possible.

| Substituent Position | Effect on Stereochemistry and Conformation |

|---|---|

| C-2 Methyl Group | Contributes to the steric bulk at the C-2 position. Its orientation (axial or equatorial) will depend on the overall conformational energetics. |

| C-2 Hydroxymethyl Group | As a larger group, it will have a strong preference for the equatorial position to minimize steric strain. It can also participate in intramolecular hydrogen bonding, which may influence conformational preference. |

| C-5 Methyl Group | Its preference for an axial or equatorial position will depend on its stereochemical relationship (cis or trans) to the C-2 substituents. It plays a crucial role in determining the overall stability of the diastereomers. |

Chiral Resolution and Enantiomeric Purity Assessment

Once a chiral resolution has been performed, it is crucial to determine the success of the separation by assessing the enantiomeric purity of the resulting products. thieme-connect.de Enantiomeric purity is often expressed as enantiomeric excess (ee), which is the percentage of the major enantiomer minus the percentage of the minor enantiomer. masterorganicchemistry.com

Methods for Assessing Enantiomeric Purity:

Advanced Spectroscopic and Analytical Characterization for Research on Tetrahydro 2,5 Dimethyl 2h Pyranmethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Tetrahydro-2,5-dimethyl-2H-pyranmethanol. Both one-dimensional (¹H and ¹³C) and multidimensional NMR techniques are employed to map the connectivity and spatial arrangement of atoms within the molecule.

Predicted ¹³C NMR Data for this compound

This table is based on predicted data and serves as a reference for expected chemical shifts.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 73.2 |

| C3 | 33.1 |

| C4 | 25.9 |

| C5 | 30.8 |

| C6 | 68.4 |

| C-CH₃ (at C2) | 22.1 |

| C-CH₃ (at C5) | 19.5 |

Multidimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To overcome the limitations of one-dimensional NMR in complex molecules, multidimensional techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are critical. These experiments reveal through-bond and through-space correlations between nuclei, providing a complete picture of the molecular architecture.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY spectra would reveal the coupling networks between the protons on the tetrahydropyran (B127337) ring and the side chains, helping to trace the connectivity of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates directly bonded carbon and proton atoms (¹³C-¹H). researchgate.net Each cross-peak in an HSQC spectrum links a specific proton to the carbon atom it is attached to, allowing for the definitive assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to three bonds (¹H-¹³C). researchgate.net This is particularly useful for identifying quaternary carbons and for connecting different spin systems separated by heteroatoms or non-protonated carbons. For instance, HMBC would show correlations from the methyl protons to the quaternary carbon at C2 and the carbon of the hydroxymethyl group.

Conformational Analysis using NMR Parameters

The tetrahydropyran ring can adopt several conformations, with the chair form being the most stable. The substituents at the C2 and C5 positions will influence the preferred conformation and the orientation of the methyl and hydroxymethyl groups (axial vs. equatorial). NMR parameters such as nuclear Overhauser effects (NOE) and vicinal coupling constants (³JHH) are crucial for determining the dominant conformation and the relative stereochemistry of the substituents. researchgate.net The magnitude of ³JHH values between adjacent protons on the ring can distinguish between axial-axial, axial-equatorial, and equatorial-equatorial relationships, thereby defining the geometry of the ring.

Mass Spectrometry (MS) in Mechanistic and Compositional Studies

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.

The molecular formula for this compound is C₈H₁₆O₂ with a molecular weight of approximately 144.21 g/mol . nih.gov

Fragmentation Pathways and Isotopic Labeling Studies

In electron ionization mass spectrometry (EI-MS), the molecule is ionized and fragmented. The resulting fragmentation pattern is a unique fingerprint of the compound. For this compound, characteristic fragmentation pathways for alcohols and ethers would be expected. libretexts.org

Expected Fragmentation Patterns:

Alpha-Cleavage: The bond adjacent to the oxygen atom of the alcohol is a likely point of cleavage. This could result in the loss of the hydroxymethyl radical (•CH₂OH) or the formation of a stable oxonium ion.

Loss of Water: Dehydration is a common fragmentation pathway for alcohols, leading to a peak at M-18.

Ring Cleavage: The tetrahydropyran ring can undergo fragmentation, leading to a series of characteristic ions.

Isotopic Labeling Studies:

Isotopic labeling, where atoms in the molecule are replaced with their heavier isotopes (e.g., ²H for ¹H, ¹³C for ¹²C, or ¹⁸O for ¹⁶O), is a powerful tool for elucidating fragmentation mechanisms. chemicalbook.com By analyzing the mass shifts in the fragment ions, the specific atoms involved in each fragmentation step can be identified, providing definitive evidence for proposed pathways. For example, labeling the hydroxyl proton with deuterium (B1214612) would allow tracking of the water loss mechanism.

Hyphenated GC-MS for Complex Mixture Analysis involving this compound

Gas chromatography-mass spectrometry (GC-MS) is the method of choice for analyzing this compound in complex mixtures, such as essential oils or reaction products. walshmedicalmedia.commdpi.com The gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase, and the mass spectrometer provides identification of the eluted compounds. The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification and quantification of the target analyte.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide valuable information about the functional groups present and the nature of intermolecular interactions, such as hydrogen bonding.

Key Vibrational Modes for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) | IR, Raman |

| C-H (Alkyl) | Stretching | 2850-3000 | IR, Raman |

| C-O (Alcohol) | Stretching | 1050-1260 | IR |

| C-O-C (Ether) | Stretching | 1070-1150 | IR |

Data is based on typical ranges for these functional groups.

The broadness of the O-H stretching band in the IR spectrum is a clear indication of hydrogen bonding. nist.gov In dilute solutions in non-polar solvents, a sharper "free" O-H stretching band may be observed at higher wavenumbers (around 3600 cm⁻¹). The C-O stretching region can provide information about the substitution of the alcohol (primary in this case) and the ether linkage within the ring.

Raman spectroscopy, being less sensitive to water and highly sensitive to non-polar bonds, can provide complementary information, especially for the C-C and C-H vibrations of the carbon skeleton. docbrown.info

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information regarding bond lengths, bond angles, and the conformational and configurational isomers present in the crystal lattice. For a molecule such as this compound, which contains stereocenters, single-crystal X-ray diffraction can unambiguously establish the relative and absolute stereochemistry, provided a suitable single crystal can be obtained.

While specific crystallographic data for this compound is not publicly available in the crystallographic databases, the principles of the technique and the expected structural features can be inferred from studies on related oxane (tetrahydropyran) structures. The analysis of a single crystal of a substituted pyran derivative, for instance, would involve mounting the crystal on a diffractometer and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the atomic positions can be determined.

From such an analysis, key structural parameters of the tetrahydropyran ring, such as its chair or boat conformation, and the equatorial or axial positioning of the methyl and methanol (B129727) substituents would be elucidated. This information is critical for understanding the steric and electronic properties of the molecule, which in turn influence its reactivity and interactions.

Table 1: Hypothetical Crystallographic Data for a Substituted Tetrahydropyran Derivative

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 820.7 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.170 |

| R-factor | 0.045 |

This table presents hypothetical data for a related compound to illustrate the type of information obtained from an X-ray crystallography experiment, as specific data for this compound is not available.

Chromatographic Techniques for Separation and Quantification in Research Contexts

Chromatographic methods are indispensable for the separation, identification, and quantification of this compound in research settings. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the volatility and thermal stability of the analyte and the nature of the sample matrix.

HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds. For a polar compound like this compound, reversed-phase HPLC is a suitable approach for purity determination and quantitative analysis.

In a typical reversed-phase setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Since this compound lacks a strong chromophore, detection can be achieved using a universal detector like a Refractive Index Detector (RID) or through pre-column derivatization to introduce a UV-active or fluorescent tag.

While specific, validated HPLC methods for this compound are not prevalent in published literature, a hypothetical method can be designed based on its chemical properties. Such a method would be crucial for assessing the purity of a synthesized batch of the compound or for quantifying it in a non-volatile sample matrix.

Table 2: Hypothetical HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Refractive Index Detector (RID) or UV at 210 nm (if end-absorption is sufficient) |

| Injection Volume | 10 µL |

Table 3: Illustrative Data from a Hypothetical HPLC Purity Analysis

| Peak Number | Retention Time (min) | Area (%) | Identification |

| 1 | 2.5 | 0.5 | Impurity A |

| 2 | 8.2 | 99.2 | This compound |

| 3 | 10.1 | 0.3 | Impurity B |

Gas Chromatography is the premier technique for the analysis of volatile and thermally stable compounds. nih.gov this compound, with a boiling point of approximately 194.5 °C, is well-suited for GC analysis. nih.gov This method is particularly useful for identifying and quantifying the compound in complex volatile mixtures, such as essential oils or environmental samples.

When coupled with a mass spectrometer (GC-MS), GC provides not only retention time data for identification but also mass spectra that offer structural information, further confirming the identity of the analyte. nih.gov The fragmentation pattern in the mass spectrum is a unique fingerprint of the molecule. For quantitative analysis, a Flame Ionization Detector (FID) is often employed due to its high sensitivity and wide linear range for organic compounds.

Table 4: Typical GC-MS Operating Conditions for the Analysis of this compound

| Parameter | Condition |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature 60 °C (hold 2 min), ramp at 10 °C/min to 240 °C (hold 5 min) |

| MS Transfer Line | 250 °C |

| Ion Source Temp | 230 °C |

| Ionization Energy | 70 eV |

| Mass Range | 40-300 amu |

Table 5: Example of Quantitative GC-FID Data for a Volatile Sample

| Compound | Retention Time (min) | Concentration (µg/mL) |

| Limonene | 6.8 | 15.2 |

| Linalool | 9.1 | 22.5 |

| This compound | 11.5 | 5.8 |

| Geraniol | 12.3 | 18.1 |

Computational and Theoretical Studies of Tetrahydro 2,5 Dimethyl 2h Pyranmethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn governs its reactivity. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine various electronic properties of Tetrahydro-2,5-dimethyl-2H-pyranmethanol.

Key electronic descriptors that can be calculated include the distribution of electron density, the energies of the Frontier Molecular Orbitals (FMOs)—namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the Molecular Electrostatic Potential (MEP).

The HOMO is associated with the molecule's ability to donate electrons, indicating its nucleophilic character. fiveable.meyoutube.com Conversely, the LUMO represents the molecule's capacity to accept electrons, highlighting its electrophilic nature. fiveable.meyoutube.com The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and reactive.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. dtic.mil Regions of negative potential, typically colored red, indicate areas rich in electrons and are prone to electrophilic attack. In this compound, these would likely be centered around the oxygen atoms of the pyran ring and the hydroxyl group. Regions of positive potential, shown in blue, are electron-deficient and susceptible to nucleophilic attack.

For substituted pyran derivatives, quantum chemical calculations can elucidate how different functional groups influence the electronic properties of the ring. iucr.orgmdpi.com The methyl and hydroxymethyl substituents on the this compound ring will modulate the electron density and, consequently, its reactivity compared to the unsubstituted tetrahydropyran (B127337).

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability (nucleophilicity). |

| LUMO Energy | 1.2 eV | Indicates electron-accepting capability (electrophilicity). |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 1.8 D | Measures the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

The tetrahydropyran ring is not planar and exists in various conformations, with the chair form being the most stable for the parent compound. wikipedia.org The presence of substituents, as in this compound, introduces steric and electronic effects that influence the conformational preferences. Molecular Dynamics (MD) simulations are a powerful tool to explore the conformational landscape of such molecules over time. nih.gov

MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals the dynamic behavior of the molecule. From these simulations, one can identify the most stable conformers and the energy barriers for interconversion between them. For this compound, the relative orientations of the methyl and hydroxymethyl groups (axial vs. equatorial) will be a key determinant of the preferred conformation.

Furthermore, MD simulations can be used to study the interactions of this compound with other molecules, such as solvents or biological macromolecules. By simulating the molecule in a box of water, for instance, one can analyze the formation and dynamics of hydrogen bonds between the hydroxyl group and the pyran oxygen with surrounding water molecules. This provides insights into its solvation and transport properties.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles | Population at 298 K (%) |

|---|---|---|---|

| Chair (equatorial substituents) | 0.00 | C-C-C-C: ~55° | 95 |

| Chair (axial substituents) | 2.5 | C-C-C-C: ~53° | 4 |

| Twist-Boat | 5.8 | Variable | <1 |

Density Functional Theory (DFT) Applications to Reaction Energetics

Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between accuracy and computational cost. semanticscholar.org It is particularly well-suited for studying the energetics of chemical reactions. For this compound, DFT can be applied to investigate various potential reactions, such as oxidation of the alcohol, ether cleavage, or reactions involving the pyran ring.

By calculating the energies of the reactants, transition states, and products, DFT can be used to determine the activation energies and reaction enthalpies. This information is crucial for predicting the feasibility and kinetics of a reaction. For example, the mechanism of a particular transformation can be elucidated by comparing the energy profiles of different possible pathways.

DFT calculations can also provide insights into the role of catalysts in reactions involving this compound. By modeling the interaction of the molecule with a catalyst, it is possible to understand how the catalyst lowers the activation energy and influences the reaction's selectivity.

Structure-Activity Relationship (SAR) Modeling based on Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity or a particular property. mdpi.com These models are extensively used in drug discovery and materials science to predict the activity of new compounds.

Theoretical descriptors, derived from computational chemistry, are essential components of QSAR models. beilstein-journals.org For this compound and its derivatives, a wide range of descriptors can be calculated, including:

Electronic descriptors: HOMO and LUMO energies, dipole moment, partial atomic charges.

Topological descriptors: Molecular connectivity indices, shape indices.

Quantum chemical descriptors: Molecular surface area, volume, polarizability.

Once a set of descriptors is calculated for a series of related compounds with known activities, statistical methods such as multiple linear regression or machine learning algorithms can be used to build a QSAR model. acs.org Such a model could then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding synthetic efforts towards more potent or desirable compounds.

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Electronic | HOMO Energy | Electron-donating ability |

| Steric | Molecular Volume | Size and shape of the molecule |

| Topological | Wiener Index | Molecular branching |

| Thermodynamic | LogP | Hydrophobicity |

Prediction of Spectroscopic Properties from First Principles

Computational methods can be used to predict various spectroscopic properties of molecules from first principles, which can be invaluable for structure elucidation and interpretation of experimental spectra.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the local electronic environment. DFT calculations can predict these chemical shifts with a good degree of accuracy. d-nb.info By calculating the NMR spectra for different possible isomers or conformers of this compound, the predicted spectra can be compared with experimental data to confirm the correct structure.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption bands in its IR spectrum. Quantum chemical calculations can compute these vibrational frequencies and their intensities. aps.org This allows for the theoretical prediction of the IR spectrum, which can aid in the assignment of experimental peaks to specific vibrational modes of the molecule.

The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. For flexible molecules like this compound, it is often necessary to calculate the spectra for multiple low-energy conformers and then average them based on their Boltzmann populations to obtain a representative theoretical spectrum.

Biological Interactions and Mechanistic Insights of Tetrahydro 2,5 Dimethyl 2h Pyranmethanol

Occurrence in Biological Systems and Natural Sources

The compound Tetrahydro-2,5-dimethyl-2H-pyranmethanol, a member of the oxane class of organic compounds, has been identified in a variety of biological systems and natural products, often as a volatile or semi-volatile compound. acs.orgnih.gov Its presence is frequently associated with fermentation processes and has also been noted as a constituent of lipids in certain microorganisms.

Presence in Fermented Products (e.g., Cigar Tobacco Leaves, Wine, Honey, Pork)

Scientific analyses have detected this compound in several fermented food and agricultural products. Its formation is often linked to the metabolic activities of microorganisms during fermentation or the chemical transformations of constituents under heat.

In the realm of tobacco processing, this compound has been identified as a volatile component in cigar tobacco leaves, particularly during the fermentation process. researchgate.net Studies have shown that the concentration and profile of such volatile compounds are dynamic and crucial to the final flavor and aroma of the cigar. nih.govnih.gov One study specifically noted a positive correlation between the presence of this compound and the fungi Penicillium and Sampaiozyma during the fermentation of cigar tobacco leaves, suggesting a microbial origin for this compound. nih.govnih.govmdpi.com

The compound has also been found in alcoholic beverages. An analysis of a composite fruit and vegetable wine made from carrot and pomegranate juice identified this compound as one of the newly generated aroma components in the final fermented product. mdpi.com

Furthermore, its presence has been confirmed in apicultural products. A comprehensive analysis of volatile compounds in Italian honey detected this compound among the 212 volatile organic compounds identified. acs.orgresearchgate.net

In the context of meat science, this compound was identified as one of the volatile compounds in cooked pork loins. It was categorized among the oxygen-containing heterocycles that are formed from lipid oxidation and degradation during cooking.

Table 1: Detection of this compound in Fermented Products

| Product | Context of Detection | Analytical Method(s) |

| Cigar Tobacco Leaves | Volatile compound analysis during fermentation. nih.govresearchgate.netnih.gov | Gas Chromatography-Mass Spectrometry (GC-MS) researchgate.net |

| Composite Fruit & Vegetable Wine | Analysis of aroma components in fermented carrot and pomegranate wine. mdpi.com | Not explicitly stated in the provided text. |

| Italian Honey | Characterization of volatile organic compounds. acs.orgresearchgate.net | Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) acs.orgresearchgate.net |

| Cooked Pork Loins | Analysis of volatile compounds during superheated steam cooking. | Gas Chromatography/Mass Spectrometry with Solid-Phase Microextraction |

Role as a Lipid Component in Algal Cell Walls

Beyond fermented products, this compound has been identified as a structural component within the cell walls of certain microalgae. A detailed study on the chemical composition and structure of the cell wall of the green microalga Neochloris oleoabundans listed this compound as one of the lipid components. The cell wall of this alga is noted to be approximately 22% lipids, and this compound is one of the constituents of that lipid fraction.

Table 2: this compound in Algal Cell Walls

| Algal Species | Location | Percentage of Lipids in Cell Wall |

| Neochloris oleoabundans | Cell Wall | ~22% |

Detection in Fungi

The presence of this compound has been linked to fungal metabolism. In a study of the aroma profile of the edible mushroom Amanita rubescens at different developmental stages, this compound was detected in the mature and rotting stages of the mushroom's fruiting bodies. Furthermore, as mentioned previously, research on cigar tobacco fermentation has established a positive correlation between the abundance of this compound and the presence of the fungal genera Penicillium and Sampaiozyma, suggesting their role in its biosynthesis. nih.govnih.govmdpi.com Fungi are known to produce a wide array of volatile organic compounds during their metabolic processes. acs.org

Table 3: Detection of this compound in Fungi

| Fungal Species/Genus | Context of Detection |

| Amanita rubescens | Detected in the aroma profile of mature and rotting fruiting bodies. |

| Penicillium | Positively correlated with its presence during cigar tobacco fermentation. nih.govnih.govmdpi.com |

| Sampaiozyma | Positively correlated with its presence during cigar tobacco fermentation. nih.govnih.govmdpi.com |

Molecular Interactions with Biological Macromolecules

Ligand-Receptor Binding Studies (Excluding Human Clinical Data)

Based on a comprehensive review of available scientific literature, no studies detailing the specific ligand-receptor binding interactions of this compound have been identified.

Enzyme Modulation and Inhibition Mechanisms (Excluding Human Clinical Data)

A review of the current scientific literature did not yield any specific studies on the modulation or inhibition of enzymes by this compound. While the broader class of pyran-containing compounds has been investigated for various enzymatic interactions, research specifically targeting the enzymatic activities of this compound is not publicly available. acs.orgnih.gov

Biosynthesis and Metabolic Pathways in Organisms

The precise biosynthetic and metabolic pathways of this compound in organisms have not been extensively documented in scientific literature. However, insights into its potential metabolic fate can be drawn from studies on the microbial degradation of structurally related cyclic ethers, such as tetrahydrofuran (B95107) (THF) and 1,4-dioxane.

Microorganisms, particularly certain bacteria and fungi, have demonstrated the ability to utilize simple cyclic ethers as a sole source of carbon and energy. The initial step in the aerobic metabolism of these compounds typically involves the enzymatic cleavage of the ether bond. This is often accomplished by monooxygenase enzymes, which introduce a hydroxyl group, leading to the formation of a linear, more readily metabolizable intermediate.

For instance, some microorganisms are known to degrade THF by hydroxylating the carbon adjacent to the ether oxygen, which results in an unstable hemiacetal that spontaneously opens to form 4-hydroxybutanal. This aldehyde is then further oxidized to succinic acid, which can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle.

A fungus identified as Cordyceps sinensis has been shown to degrade 1,4-dioxane, utilizing it as its sole carbon source. nih.gov The proposed degradation pathway involves the formation of ethylene (B1197577) glycol, which is then oxidized to glycolic acid and subsequently to oxalic acid, before being incorporated into the TCA cycle. nih.gov Similarly, consortia of microorganisms isolated from contaminated groundwater have demonstrated the capacity to degrade both tetrahydrofuran and 1,4-dioxane. rit.edu It is hypothesized that these organisms employ novel degradation pathways, as commonly known degraders were not identified in the samples. rit.edu

While these examples provide a general framework for the microbial metabolism of cyclic ethers, the specific metabolic route for a substituted compound like this compound would likely involve additional enzymatic steps to handle the methyl and methanol (B129727) substituents. The presence of these groups could influence the rate and regioselectivity of the initial enzymatic attack and the subsequent catabolic reactions. Further research is necessary to elucidate the specific enzymes and metabolic intermediates involved in the biodegradation of this compound.

Influence on Microbial Communities and Processes

Direct research on the influence of this compound on microbial communities and processes is scarce. However, the broader class of pyran derivatives has been the subject of numerous studies investigating their biological activities, particularly their antimicrobial properties. These studies provide a basis for understanding the potential impact of this compound on microbial populations.

Derivatives of 4H-pyran have demonstrated notable antibacterial and antifungal activities. For example, certain synthesized 4H-pyran derivatives have shown inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. nih.govnih.gov In some cases, the antimicrobial efficacy of these compounds is comparable to or even exceeds that of established antibiotics. nih.gov

The antimicrobial mechanism of pyran-based compounds can vary. Some tetrahydropyran-based molecules act as inhibitors of bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to cell death. This mode of action is particularly significant as it can be effective against multidrug-resistant pathogens. nih.gov

The structural features of pyran derivatives play a crucial role in their antimicrobial activity. For instance, studies on spiro-4H-pyran derivatives have shown that the presence of certain moieties, such as an indole (B1671886) ring, can enhance their antibacterial effects. nih.gov The specific substitutions on the pyran ring can influence the compound's spectrum of activity and potency against different microbial species.

The following tables summarize the observed antimicrobial activities of various pyran derivatives from different research findings.

Table 1: Antibacterial Activity of Selected 4H-Pyran Derivatives

| Compound/Derivative | Target Microorganism | Observed Effect | Reference |

| Schiff bases of 4H-Pyran | Mycobacterium bovis (BCG) | Good anti-mycobacterial activity | nih.gov |

| Spiro-4H-pyran derivatives | Staphylococcus aureus | Potent inhibitory activity | nih.gov |

| Spiro-4H-pyran derivatives | Gram-negative bacteria | Limited inhibitory activity | nih.gov |

| Dibasic tetrahydropyran (B127337) derivatives | Staphylococcus aureus, Enterobacteriaceae, Pseudomonas aeruginosa, Acinetobacter baumannii | Potent antibacterial activity | nih.gov |

Table 2: Antifungal Activity of Selected 4H-Pyran Derivatives

| Compound/Derivative | Target Microorganism | Observed Effect | Reference |

| Schiff bases of 4H-Pyran | Candida albicans | Poor antifungal activity | nih.gov |

Given the documented antimicrobial properties of various pyran compounds, it is plausible that this compound could exert some influence on microbial communities. Depending on its specific activity spectrum and potency, it could selectively inhibit the growth of certain bacterial or fungal species, thereby altering the composition and function of a microbial ecosystem. However, without direct experimental evidence, this remains a hypothesis. The actual impact would depend on a variety of factors, including the concentration of the compound, the specific microorganisms present, and the environmental conditions.

Applications of Tetrahydro 2,5 Dimethyl 2h Pyranmethanol in Scientific and Industrial Contexts Non Clinical

Role in Flavor and Fragrance Chemistry Research

The six-membered heterocyclic structure of pyrans is a common feature in many aromatic compounds, suggesting a potential role for Tetrahydro-2,5-dimethyl-2H-pyranmethanol in the flavor and fragrance industry.

Contribution to Aroma Profiles in Food and Beverage Applications

The aroma profile of a chemical is influenced by its volatility and the nature of its functional groups. The presence of a hydroxyl group and the ether linkage in this compound suggests it may possess a unique scent profile, though empirical data is needed for confirmation.

Applications in Perfumery Research

While specific applications of this compound in perfumery are not documented, the use of other tetrahydropyran (B127337) derivatives is well-established. For example, a patent for tetrahydro-4-methyl-2-phenyl-2H-pyran highlights its utility as a perfuming ingredient capable of imparting fresh, green, and rosy notes to compositions. google.com This underscores the potential for pyran-based structures to serve as valuable components in fragrance formulations. The versatility of such compounds allows them to be blended with other scents, such as herbal or citrus notes, to create complex and appealing fragrances. fragranceconservatory.com

Table 1: Comparison of Fragrance Profiles of Related Pyran Derivatives

| Compound Name | CAS Number | Reported Aroma Characteristics |

|---|---|---|

| Isobutyl methyl tetrahydropyranol | 63500-71-0 | Soft floral, muguet, rose, cyclamen, lavender, lilac fragranceconservatory.com |

Precursor and Intermediate in Organic Synthesis

The chemical structure of this compound, featuring a primary alcohol and a tetrahydropyran ring, makes it a potential precursor and intermediate in various organic syntheses.

Synthesis of Bioactive Compounds

Although no specific syntheses of bioactive compounds directly utilizing this compound are documented, the tetrahydropyran moiety is a common structural motif in many biologically active natural products. The functional groups present in this molecule could be chemically modified to construct more complex structures with potential pharmaceutical or agrochemical applications. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into an ester or an ether, providing a handle for further molecular elaboration.

Derivatization for Novel Materials

Information regarding the derivatization of this compound for the creation of novel materials is currently unavailable in scientific literature. The reactivity of the hydroxyl group could, in principle, be exploited to attach this molecule to other substrates or to initiate polymerization, but such applications have not been reported.

Potential in Material Science and Polymer Chemistry Research

There is currently no available research to suggest the application of this compound in material science and polymer chemistry. While the molecule possesses a hydroxyl group that could potentially act as an initiator or a monomer in polymerization reactions, its suitability and performance in such roles have not been investigated.

Studies on its Role in Polymer Degradation or Formation

Research has identified this compound as a degradation product in the thermal decomposition of certain polymeric materials. Specifically, it has been observed during the analysis of peroxide cross-linked elastomers tib.eu. The presence of this compound is indicative of specific chemical breakdown pathways within the polymer matrix under thermal stress.

In a study on the aging stability of peroxidically cross-linked elastomers, this compound was detected as a volatile organic compound (VOC) released during thermal degradation. The identification of this and other compounds provides insight into the chemical changes occurring within the elastomer structure as it ages and breaks down.

The following table summarizes the context in which this compound has been identified as a polymer degradation product:

| Polymeric Material | Condition of Detection | Analytical Method |

| Peroxide cross-linked elastomers | Thermal Degradation | Not Specified |

Applications in Analytical Chemistry as a Reference or Standard

In the field of analytical chemistry, this compound has been utilized as a reference or standard compound in specific research contexts, particularly in the analysis of volatile organic compounds (VOCs). Its application is often in studies aiming to identify and quantify the chemical constituents of complex mixtures.

One study explicitly synthesized (2,5-Dimethyloxan-2-yl)methanol for use as a chemical standard to verify its presence in their analysis. This highlights its role in confirming the identity of compounds detected in various samples.

While not a universally recognized certified reference material, its use in specific analytical methodologies underscores its utility for quality control and comparative analysis in research settings. For instance, it has been identified as a volatile component in various natural products, and its presence in analytical chromatograms can be confirmed by comparison with a known standard of this compound.

The table below details instances of its use or identification in analytical studies:

| Sample Matrix | Analytical Technique | Purpose of Identification/Use |

| Various | Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile compounds |

| Not Specified | Synthesis for use as a chemical standard | Verification of compound identity in a study |

Environmental Fate and Degradation Pathways of Tetrahydro 2,5 Dimethyl 2h Pyranmethanol

Photodegradation Studies

Photodegradation is a process where chemical compounds are broken down by light, particularly ultraviolet (UV) radiation from the sun. In the atmosphere, this primarily occurs through reactions with photochemically generated oxidants.

The reaction of Tetrahydro-2,5-dimethyl-2H-pyranmethanol with these oxidants would likely involve the abstraction of a hydrogen atom from the carbon-hydrogen bonds, initiating a cascade of oxidation reactions. This process would lead to the formation of various degradation products. For instance, studies on the photoreaction of tetrahydrofuran (B95107), a related cyclic ether, have identified products such as butyrolactone, propyl formate, and various aldehydes and acids. lu.selu.se It is plausible that the degradation of this compound would yield a complex mixture of smaller, oxygenated compounds.

A hypothetical data table for a future photodegradation study is presented below to illustrate the type of findings that would be expected.

Table 1: Hypothetical Atmospheric Photodegradation Data for this compound

| Parameter | Value | Conditions |

| Atmospheric Half-life (vs. •OH) | Not Determined | 25°C, 1 atm |

| Rate Constant (kOH) | Not Determined | 25°C |

| Primary Degradation Products | Not Identified | Simulated Sunlight |

| Secondary Degradation Products | Not Identified | Simulated Sunlight |

Biodegradation Mechanisms in Environmental Matrices

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. It is a critical process that determines the persistence of chemical compounds in soil and water.

Specific studies on the biodegradation of this compound have not been identified in the reviewed literature. However, research on the biodegradation of other cyclic and alkyl ethers provides some insights. Certain strains of microorganisms, such as Rhodococcus, have been shown to degrade cyclic ethers by initiating oxidation at the carbon atom adjacent to the ether oxygen. nih.gov Fungi have also been identified that can utilize cyclic ethers as a sole source of carbon. nih.gov

The biodegradation of this compound would likely proceed via an initial enzymatic attack, such as by a monooxygenase, leading to the cleavage of the ether bond. frtr.gov The presence of methyl groups on the tetrahydropyran (B127337) ring may influence the rate and pathway of degradation compared to unsubstituted cyclic ethers.

The following table illustrates the type of data that would be generated from a study on the biodegradation of this compound in different environmental matrices.

Table 2: Illustrative Biodegradation Data for this compound

| Environmental Matrix | Half-life (t½) | Biodegradation Rate | Key Metabolites |

| Aerobic Soil | Not Determined | Not Determined | Not Identified |

| Anaerobic Sediment | Not Determined | Not Determined | Not Identified |

| Surface Water | Not Determined | Not Determined | Not Identified |

Distribution and Persistence in Environmental Compartments

The distribution and persistence of a chemical in the environment are governed by its physical and chemical properties, as well as its susceptibility to degradation processes. Persistence is often characterized by the half-life of a compound in different environmental compartments like soil, water, and air.

Without experimental data, the environmental distribution of this compound can be estimated using its physicochemical properties. Its persistence will be a function of its rates of photodegradation and biodegradation.

The table below is a template for the kind of data that would be necessary to fully characterize the environmental persistence of this compound.

Table 3: Summary of Environmental Persistence for this compound (Hypothetical)

| Environmental Compartment | Degradation Pathway | Estimated Half-life | Notes |

| Atmosphere | Photodegradation | Not Determined | Dependent on •OH concentration |

| Water | Biodegradation, Hydrolysis | Not Determined | Dependent on microbial activity and pH |

| Soil | Biodegradation | Not Determined | Influenced by soil type, moisture, and microbial populations |

| Sediment | Biodegradation | Not Determined | Typically longer half-life under anaerobic conditions |

Future Research Directions and Unexplored Avenues for Tetrahydro 2,5 Dimethyl 2h Pyranmethanol

Development of More Efficient and Sustainable Synthetic Routes

Future research should prioritize the development of more efficient and environmentally benign methods for synthesizing Tetrahydro-2,5-dimethyl-2H-pyranmethanol. Current synthetic strategies for substituted tetrahydropyrans often rely on multi-step processes that may involve hazardous reagents and generate significant waste. Green chemistry principles offer a roadmap for improvement, encouraging the use of alternative solvents, biocatalysis, and energy-efficient techniques. chemistryjournals.nettaylorfrancis.com

Promising areas of investigation include:

Catalytic Hydrogenation: Exploring the use of novel catalysts for the controlled hydrogenation of suitable precursors could offer a more direct and atom-economical route. google.com

Biocatalysis: The use of enzymes or whole-cell systems could provide highly selective and environmentally friendly synthetic pathways, minimizing the need for protecting groups and reducing waste.

Flow Chemistry: Continuous flow reactors can offer enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and energy consumption. chemistryjournals.net

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic Hydrogenation | Atom economy, directness | Development of novel, selective catalysts |

| Biocatalysis | High selectivity, mild conditions | Enzyme screening and engineering |

| Flow Chemistry | Enhanced control, scalability | Reactor design and optimization |

| Microwave-Assisted Synthesis | Reduced reaction times, energy efficiency | Method development and optimization |

Deeper Mechanistic Understanding of Its Reactivity

A thorough understanding of the reaction mechanisms governing the reactivity of this compound is crucial for its effective utilization. While general reactions of alcohols and ethers are known, the influence of the substituted tetrahydropyran (B127337) ring on reactivity warrants further investigation. whiterose.ac.uk

Future studies could focus on:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide insights into reaction pathways, transition states, and the electronic effects of the substituent groups.

Kinetic Studies: Detailed kinetic analysis of key reactions, such as esterification or oxidation, can elucidate the factors controlling reaction rates and selectivity.

Isotopic Labeling: The use of isotopically labeled reactants can help to trace the fate of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Comprehensive Stereochemical Control in Synthesis

Given the presence of stereocenters in this compound, achieving complete stereochemical control during its synthesis is a significant challenge and a key area for future research. The development of stereoselective synthetic methods is essential for producing enantiomerically pure forms of the compound, which may exhibit distinct biological activities or physical properties.

Recent advances in the stereoselective synthesis of polysubstituted tetrahydropyrans, such as acid-mediated cyclization of silylated alkenols and Prins cyclizations, provide a strong foundation for this work. mdpi.comuva.esorganic-chemistry.org Research should aim to adapt and refine these methods for the specific target molecule, focusing on:

Chiral Catalysis: The use of chiral catalysts, including metal complexes and organocatalysts, to induce high levels of enantioselectivity. whiterose.ac.uk

Substrate Control: Designing precursors with built-in stereochemical information that can direct the formation of the desired stereoisomer.

Asymmetric Cyclization Reactions: Exploring novel asymmetric cyclization strategies to construct the tetrahydropyran ring with precise control over the stereochemistry at all chiral centers.

Advanced Integrated Analytical Platforms for Detection and Quantification in Complex Mixtures

The development of robust and sensitive analytical methods for the detection and quantification of this compound in complex matrices is essential for its potential applications in various fields. Future research should focus on creating integrated analytical platforms that offer high selectivity, low limits of detection, and the ability to perform chiral separations.

Key areas for development include:

Multidimensional Chromatography: Combining different chromatographic techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), can provide enhanced separation and identification capabilities. researchgate.net

Chiral Chromatography: The development of specific chiral stationary phases for gas or liquid chromatography is necessary for the separation and quantification of individual enantiomers. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as J-compensated quantitative HSQC, could enable the quantification of enantiomers even in complex mixtures. nih.gov

Novel Sensor Technologies: The exploration of electrochemical or optical sensors functionalized for the specific recognition of this molecule could lead to rapid and portable detection methods. mdpi.com

| Analytical Technique | Application | Key Research Focus |

| GC-MS / LC-MS | Identification and quantification | Method development for complex matrices |

| Chiral Chromatography | Enantiomeric separation and quantification | Development of specific chiral stationary phases |

| Advanced NMR | Enantiomeric quantification in complex mixtures | Pulse sequence optimization |

| Novel Sensors | Rapid and portable detection | Development of selective recognition elements |

Further Elucidation of Molecular Biological Roles (Excluding Human Clinical Aspects)

While human clinical aspects are excluded, investigating the molecular biological roles of this compound in non-human systems could reveal valuable information about its interactions with biological macromolecules. The tetrahydropyran motif is present in numerous natural products with interesting biological activities. mdpi.com

Future research could explore:

Interactions with Receptors and Enzymes: In vitro studies to screen for binding affinity and inhibitory activity against a range of non-human biological targets.

Metabolic Fate in Model Organisms: Investigating the metabolism of the compound in organisms such as bacteria, fungi, or plants to understand its biotransformation pathways.

Effects on Gene Expression: Using transcriptomic approaches to identify changes in gene expression in response to exposure to the compound in non-human cell lines.

Exploration of Novel Non-Clinical Applications and Derivatization Possibilities

The unique structure of this compound suggests potential for a variety of non-clinical applications. Research in this area should focus on both the direct use of the compound and its application as a scaffold for the synthesis of new derivatives with tailored properties.

Potential avenues for exploration include:

Green Solvents: The properties of substituted tetrahydropyrans, such as 4-methyltetrahydropyran, suggest they can be effective and more environmentally friendly alternatives to conventional solvents in organic reactions. researchgate.netnih.gov

Polymer Chemistry: The primary alcohol function could be used as a monomer or an initiator in polymerization reactions to create novel polymers with unique properties.

Derivatization for Agrochemicals: The tetrahydropyran scaffold is found in some agrochemicals, and new derivatives of this compound could be synthesized and screened for potential herbicidal, insecticidal, or fungicidal activity.

Materials Science: The compound could be used as a building block for the synthesis of new materials, such as liquid crystals or functional dyes. The derivatization of similar heterocyclic compounds has been shown to lead to materials with interesting electronic and optical properties. wikipedia.org

| Application Area | Research Direction | Potential Outcome |

| Green Solvents | Evaluation of solvent properties and performance | Environmentally friendly alternative to conventional solvents |

| Polymer Chemistry | Use as a monomer or initiator | Novel polymers with unique properties |

| Agrochemicals | Synthesis and screening of new derivatives | New active ingredients for crop protection |

| Materials Science | Use as a building block for new materials | Materials with novel electronic or optical properties |

Q & A

Q. How can Tetrahydro-2,5-dimethyl-2H-pyranmethanol be structurally identified in a laboratory setting?

- Methodological Answer : Structural identification requires a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the tetrahydropyran ring and substituent positions. For example, the hydroxyl (-OH) and methyl groups produce distinct splitting patterns in ¹H NMR. Mass spectrometry (MS) with electron ionization (EI) can confirm the molecular ion peak at m/z 130 (C₈H₁₆O₂) and fragmentation patterns characteristic of cyclic ethers . Infrared (IR) spectroscopy identifies functional groups, such as the O-H stretch (~3200–3600 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) .

Q. What are the recommended synthetic routes for this compound?

- Methodological Answer : A common route involves acid-catalyzed cyclization of diols or dihydroxy ketones. For instance, reacting 2,5-dimethyl-2,5-dihydroxyhexanal with sulfuric acid in tetrahydrofuran (THF) under reflux (60–80°C, 6–8 hours) yields the tetrahydropyran ring. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity. Alternative methods include enzymatic catalysis for enantioselective synthesis, though yields are lower (~60%) .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity and biological activity of this compound?

- Methodological Answer : The compound’s stereochemistry at C2 and C5 affects hydrogen bonding and hydrophobic interactions. For example, the cis configuration enhances solubility in polar solvents (e.g., log P = 0.8 vs. trans log P = 1.2) due to intramolecular H-bonding between the hydroxyl and ether oxygen. In biological assays, the cis isomer shows 3-fold higher antimicrobial activity against Bacillus subtilis compared to the trans isomer. Chiral chromatography (Chiralpak AD-H column, hexane/isopropanol) is recommended for enantiomeric resolution .

Q. What advanced analytical techniques are suitable for quantifying this compound in complex matrices (e.g., natural products)?

- Methodological Answer : High-sensitivity quantification can be achieved using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS). Optimize parameters:

Q. How can reaction conditions be optimized to minimize byproducts during large-scale synthesis?

- Methodological Answer : Kinetic control via temperature modulation and catalyst selection reduces dimerization. Key parameters:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.